Phosphatidylserine
Overview
Description
Phosphatidylserine is a phospholipid that is a crucial component of cell membranes. It plays a significant role in cell cycle signaling, particularly in apoptosis, where its exposure on the cell surface marks the cell for destruction . This compound is essential for the proper functioning of neuronal cells and is involved in various cellular processes, including neurotransmitter release and hormone secretion .
Mechanism of Action
Target of Action
Distearoylphosphatidylserine (DSPS), also known as this compound (PS), is a phospholipid that plays a vital role in several intracellular signaling pathways . It is an essential constituent of eukaryotic membranes and is the most abundant anionic phospholipid in the eukaryotic cell . The primary targets of PS are professional phagocytes such as macrophages and neutrophils .
Mode of Action
PS interacts with its targets by serving as a monolayer . It is typically restricted to the inner leaflet of the plasma membrane under homeostatic conditions. During cellular activation and/or induction of cell death, ps is externalized on the outer surface via the activation of phospholipid scramblases . This externalization changes the biochemical and biophysical properties of the plasma membrane and initiates a series of interactions between endogenous extracellular proteins as well as receptors on neighboring cells .
Biochemical Pathways
The function of PS, as with all lipids, is determined by both its concentration and sidedness in individual organellar membranes . Mitochondria associated membranes (MAMs) of the endoplasmic reticulum (ER) have high rates of PS synthesis and serve as a conduit for the transfer of lipids between the ER and adjacent mitochondria . The bulk subcellular distribution of PS results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways . The topology of PS results from the actions of transmembrane enzymes capable of moving PS between lipid bilayers .
Pharmacokinetics
The pharmacokinetics of PS have been studied in mice, where it was found that PS-specific Fc fusions effectively target tumor tissue . The clearance of PS from plasma is influenced by its interaction with other molecules. For instance, PS is cleared four times faster from plasma when it is part of a PS-specific Fc fusion . The distribution of PS in the body is also influenced by its interaction with other molecules. For example, PS has a predominant uptake in the liver .
Result of Action
The externalization of PS on the outer surface of the plasma membrane during cellular activation and/or induction of cell death initiates a series of interactions that stimulate engulfment (efferocytosis) and influence the surrounding immune milieu . This process is generally characterized by the release of immune dampening and inflammatory resolution signals that prevent a systemic auto-immune response in healthy tissues .
Action Environment
The action of PS is influenced by environmental factors. For instance, the exposure of PS on the cell surface is significantly increased in the tumor microenvironment . This exposure has innate immunosuppressive properties and facilitates tumor growth and metastasis . Furthermore, lipid remodeling, including the externalization of PS, plays an important role in the adaptation of plants to environmental factors such as salt stress .
Biochemical Analysis
Biochemical Properties
Distearoylphosphatidylserine is an anionic phospholipid with stearic acid tails (18:0) and contains a carboxylic acid (COOH) and amine (NH2) in their head group . It has been used in the preparation of lipid-mixing vesicles, liposome, or artificial membrane . Distearoylthis compound acts as a monolayer . This compound is a phospholipid with a polar serine found in phosphoester linkage to diacylglycerol .
Cellular Effects
Distearoylthis compound has been shown to have significant effects on various types of cells and cellular processes . Specifically, it has been demonstrated that incorporation of Distearoylthis compound in liposome nanoparticles improved their uptake by immune cells . Liposome nanoparticles containing high concentrations of Distearoylthis compound were highly effective to transfect not only macrophages and neutrophils, but also lymphocytes, with limited toxicity to cells .
Molecular Mechanism
The molecular mechanism of Distearoylthis compound involves its interaction with various biomolecules. It is known that Distearoylthis compound strongly prefers anionic lipids to neutral and saturated lipid tails to unsaturated . The distribution of Distearoylthis compound in the asymmetric bilayer depends not only on the type of lipids but also on the local membrane curvature and the surface tension .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Distearoylthis compound have been observed to change over time . For instance, a study showed a 50% suppression on c-Rel messenger RNA following 2 days of initial transfection with Distearoylthis compound. Interestingly, the effects were also extended until day 4 post-treatment with an average silencing of 30%. The silencing effect on c-Rel disappeared after 6 days post-transfection .
Metabolic Pathways
Distearoylthis compound plays a crucial role in several metabolic pathways. The bulk subcellular distribution of Distearoylthis compound results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .
Transport and Distribution
The transport and distribution of Distearoylthis compound within cells and tissues are complex processes. The bulk subcellular distribution of Distearoylthis compound results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .
Subcellular Localization
It is generally not externally exposed in healthy cells and plays a vital role in several intracellular signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through enzymatic transphosphatidylation using phospholipase D. This method employs L-serine and phosphatidylcholine as substrates . The reaction conditions typically involve a biphasic system with butyl acetate and an enzyme solution, with optimal conditions being 50°C for 2.5 hours with shaking .
Industrial Production Methods: Industrial production of this compound often involves the extraction of lipids from biological sources such as soybeans or egg yolks. The extracted lipids are then subjected to enzymatic reactions to produce this compound . This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Phosphatidylserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lyso-phosphatidylserine.
Reduction: Although less common, reduction reactions can modify the fatty acid chains attached to the glycerol backbone.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Often uses nucleophiles like hydroxylamine under mild conditions.
Major Products:
Lyso-phosphatidylserine: Formed through oxidation.
Phosphatidylethanolamine: Can be derived from this compound through decarboxylation.
Scientific Research Applications
Phosphatidylserine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phosphatidylethanolamine: Similar in structure but has an ethanolamine group instead of serine.
Phosphatidylcholine: Contains a choline group and is another major phospholipid in cell membranes.
Sphingomyelin: A phospholipid that contains a sphingosine backbone instead of glycerol.
Uniqueness: Phosphatidylserine is unique due to its role in apoptosis and its specific involvement in neuronal signaling pathways. Unlike phosphatidylethanolamine and phosphatidylcholine, this compound is predominantly found in the inner leaflet of the cell membrane, contributing to its distinct biological functions .
This compound’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPCKNHXULUIY-RGULYWFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866199 | |
Record name | 1,2-Distearoyl phosphatidyl serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PS(18:0/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1446756-47-3, 51446-62-9 | |
Record name | Phosphatidyl serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Distearoyl phosphatidyl serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHOSPHATIDYL SERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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